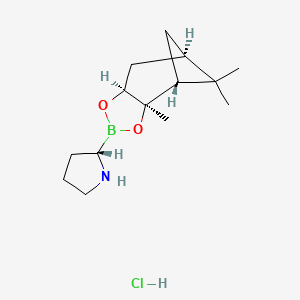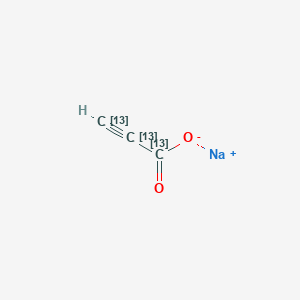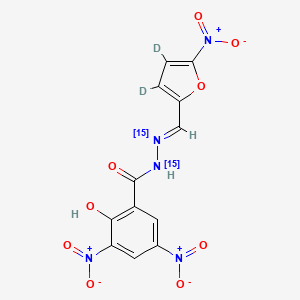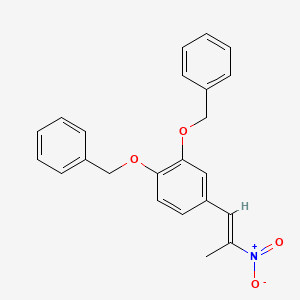
Decarboxy Moxifloxacin
Vue d'ensemble
Description
Decarboxy Moxifloxacin is a decarboxylated compound of Moxifloxacin . Moxifloxacin is an orally active 8-methoxyquinolone antimicrobial used in acute bacterial sinusitis, acute bacterial exacerbations of chronic bronchitis, and community-acquired pneumonia .
Molecular Structure Analysis
Decarboxy Moxifloxacin has a molecular formula of C20H24FN3O2 . Its IUPAC name is 7-[(4aS,7aS)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-6-fluoro-8-methoxyquinolin-4-one .Physical And Chemical Properties Analysis
Decarboxy Moxifloxacin has a molecular weight of 357.4 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 6 .Applications De Recherche Scientifique
Pharmaceutical Analysis
Decarboxy Moxifloxacin is used in the development of eco-friendly chromatographic methods for the simultaneous determination of fluoroquinolones, including Moxifloxacin, Levofloxacin, and Gemifloxacin in their pharmaceutical products . These methods are crucial for ensuring the quality and safety of pharmaceutical products.
Antibacterial Agent
Moxifloxacin, a derivative of Decarboxy Moxifloxacin, is a broad-spectrum fluoroquinolone antibacterial agent. It is used in the treatment of eye, respiratory tract, lung, and urinary tract infections. It is also used to treat skin allergies, pneumonia, and abdominal bacterial infections .
Fluorescence Detection
A new method of ratiometric fluorescence detection of Moxifloxacin was developed based on carbon quantum dots (CQDs). This method provides a novel approach for the detection and quantification of Moxifloxacin .
Eco-friendly Spectrophotometry
Decarboxy Moxifloxacin is used in the development of eco-friendly spectrophotometric methods for the simultaneous determination of Moxifloxacin HCl (MOX) and Flavoxate HCl (FLX) in formulations . These methods are environmentally friendly and provide a simple, fast, and precise way to determine the concentration of these compounds.
High-Performance Liquid Chromatography (HPLC)
Decarboxy Moxifloxacin is used in the development of HPLC methods for the simultaneous determination of Moxifloxacin HCl (MOX) and Flavoxacin HCl (FLX) in formulations . HPLC is a powerful tool in analytical chemistry, used to separate, identify, and quantify each component in a mixture.
Research and Development
Decarboxy Moxifloxacin is used in various research and development processes in the pharmaceutical industry. It is used in the development of new drugs, the optimization of pharmaceutical formulations, and the study of drug interactions .
Safety and Hazards
Mécanisme D'action
Target of Action
Decarboxy Moxifloxacin is a decarboxylated compound of Moxifloxacin . Moxifloxacin is a broad-spectrum antibiotic that is active against both Gram-positive and Gram-negative bacteria . The primary targets of Moxifloxacin are the enzymes topoisomerase II (DNA gyrase) and topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, repair, recombination, and transposition .
Mode of Action
The bactericidal action of Moxifloxacin, and by extension Decarboxy Moxifloxacin, results from the inhibition of its primary targets, the enzymes topoisomerase II and topoisomerase IV . By binding to these enzymes, Moxifloxacin prevents the untwisting of DNA, a crucial step required for DNA replication . This inhibition disrupts the bacterial cell’s ability to replicate and repair its DNA, leading to cell death .
Biochemical Pathways
The biochemical pathways affected by Moxifloxacin involve the processes of DNA replication, transcription, repair, recombination, and transposition . By inhibiting topoisomerase II and IV, Moxifloxacin disrupts these pathways, preventing the bacteria from replicating and repairing their DNA . The downstream effects include the cessation of bacterial growth and eventual bacterial cell death .
Pharmacokinetics
Moxifloxacin is rapidly absorbed in humans, with a high bioavailability of approximately 90% . The plasma half-life ranges between 11.4–15.2 hours depending on the dose given, indicating a once-daily treatment regimen . There is good distribution to saliva, interstitial fluids, and lung tissues . Moxifloxacin is eliminated via metabolic, renal, and biliary/faecal routes . About 22% of a Moxifloxacin dose is excreted via the kidneys as unmetabolised Moxifloxacin, while 14% and 2.5% of a dose is renally excreted as acylglucuronide and N-sulphate, respectively .
Result of Action
The molecular and cellular effects of Moxifloxacin’s action result in the inhibition of bacterial growth and the death of bacterial cells . By preventing the untwisting of DNA, Moxifloxacin disrupts the processes of DNA replication and repair within the bacterial cell . This leads to the cessation of bacterial growth and eventually results in bacterial cell death .
Propriétés
IUPAC Name |
7-[(4aS,7aS)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-6-fluoro-8-methoxyquinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN3O2/c1-26-20-18-14(17(25)6-8-24(18)13-4-5-13)9-15(21)19(20)23-10-12-3-2-7-22-16(12)11-23/h6,8-9,12-13,16,22H,2-5,7,10-11H2,1H3/t12-,16+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OULQTEYVKYNDBD-BLLLJJGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC(=C1N3CC4CCCNC4C3)F)C(=O)C=CN2C5CC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C2C(=CC(=C1N3C[C@@H]4CCCN[C@@H]4C3)F)C(=O)C=CN2C5CC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Decarboxy Moxifloxacin | |
CAS RN |
1322062-57-6 | |
| Record name | Decarboxy moxifloxacin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1322062576 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1322062-57-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DECARBOXY MOXIFLOXACIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/689HB56KKU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(Alphar)-alpha-[(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)oxy]benzeneacetamide](/img/structure/B1147115.png)
![2',3'-Di-O-acetyl-5'-deoxy-5-fluoro-N-[(2-methylbutoxy)carbonyl]cytidine](/img/structure/B1147116.png)





